4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide
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Overview
Description
4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide is a useful research compound. Its molecular formula is C16H15ClN2OS and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.0593620 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
4-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide, a compound with a specific chemical structure, has been a subject of interest in chemical synthesis research. Similar compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, have been synthesized and characterized through various spectroscopic methods, including IR, H and C-NMR, mass spectrometry, and elemental analysis. These studies provide foundational knowledge for understanding the chemical behavior and potential applications of 4-chloro derivatives. The crystal structure of these compounds has been determined using single crystal X-ray diffraction, revealing details about their molecular geometry and intramolecular interactions, such as strong hydrogen bonds (Saeed, Rashid, Bhatti, & Jones, 2010).
Anticancer Activity
Research into the anticancer potential of similar compounds has shown promising results. Derivatives of indapamide, including 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, have been synthesized and evaluated for their pro-apoptotic activity against melanoma cell lines. One specific derivative demonstrated significant growth inhibition at low concentrations, indicating its potential as an anticancer agent. Additionally, these compounds were investigated as inhibitors of human carbonic anhydrase isoforms, showing effectiveness in inhibiting enzyme activity, which is a promising approach for cancer therapy (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Green Chemistry Synthesis
The synthesis of benzothiazole compounds, including those related to this compound, has been explored within the context of green chemistry. Advances in this area focus on developing environmentally friendly synthetic processes that minimize the use of harmful solvents and maximize yield efficiency. These efforts contribute to the sustainable production of chemically and biologically active compounds, highlighting the importance of green chemistry principles in modern synthetic chemistry (Gao, Liu, Zuo, Feng, & Gao, 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-(2-phenylethylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c17-14-8-6-13(7-9-14)15(20)19-16(21)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIABXOJDSCNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.